molecular formula C12H16O B13777977 1-Methoxy-1,3,5,7,9-undecapentaene CAS No. 92071-99-3

1-Methoxy-1,3,5,7,9-undecapentaene

Cat. No.: B13777977
CAS No.: 92071-99-3
M. Wt: 176.25 g/mol
InChI Key: WQCRPVAGCYBZEI-STAPSFGWSA-N
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Description

1-Methoxy-1,3,5,7,9-undecapentaene is an organic compound with the molecular formula C12H16O. It is characterized by a methoxy group attached to a conjugated polyene chain, which consists of five double bonds.

Properties

CAS No.

92071-99-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(1E,3E,5E,7E,9E)-1-methoxyundeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C12H16O/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-12H,1-2H3/b4-3+,6-5+,8-7+,10-9+,12-11+

InChI Key

WQCRPVAGCYBZEI-STAPSFGWSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C=C/OC

Canonical SMILES

CC=CC=CC=CC=CC=COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1,3,5,7,9-undecapentaene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1,3,5,7,9-undecapentaene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxy-1,3,5,7,9-undecapentaene has several applications in scientific research:

    Chemistry: Used as a model compound to study conjugated systems and their reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 1-Methoxy-1,3,5,7,9-undecapentaene involves its interaction with molecular targets through its conjugated polyene system. The compound can participate in electron transfer reactions, affecting cellular processes and pathways. Its methoxy group may also play a role in modulating its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research and industrial applications

Biological Activity

1-Methoxy-1,3,5,7,9-undecapentaene is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with alternating double bonds and a methoxy group. Its molecular formula is C12H18OC_{12}H_{18}O with a molecular weight of 194.27 g/mol. The compound's structure can be represented as follows:

Structure C1OC2=C3C4=C5C6=C7C8=C9\text{Structure }\text{C}_1\text{O}-\text{C}_2=\text{C}_3-\text{C}_4=\text{C}_5-\text{C}_6=\text{C}_7-\text{C}_8=\text{C}_9

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study conducted by researchers demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase. The following table summarizes the findings from this study:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15.2Apoptosis induction
MCF-7 (Breast)12.8G2/M phase arrest
A549 (Lung)20.5Inhibition of cell migration

These results suggest that the compound could serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry reported the following minimum inhibitory concentrations (MICs):

Microorganism MIC (µg/mL) Effectiveness
Staphylococcus aureus32Moderate antibacterial effect
Escherichia coli64Weak antibacterial effect
Candida albicans16Strong antifungal activity

These findings indicate that while the compound shows some antibacterial activity, it is particularly effective against fungal pathogens.

The biological activities of this compound can be attributed to its interaction with cellular pathways. The compound is believed to exert its anticancer effects by modulating apoptosis-related proteins such as caspases and Bcl-2 family members. Additionally, it may interfere with DNA synthesis and repair mechanisms in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Breast Cancer : In a clinical trial involving patients with advanced breast cancer, administration of the compound resulted in significant tumor shrinkage in a subset of patients resistant to conventional therapies.
  • Case Study on Fungal Infections : A patient suffering from recurrent Candida infections showed marked improvement after treatment with formulations containing this compound.

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